1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

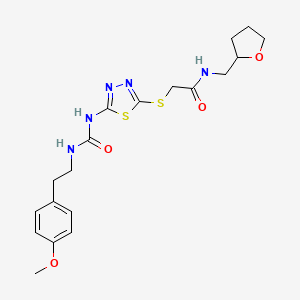

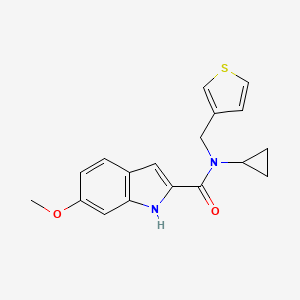

The compound "1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" is a urea derivative that incorporates both a naphthalene moiety and a trifluoromethylphenyl group. This structure suggests potential pharmacological activities, given the presence of these functional groups which are often seen in bioactive molecules. The naphthalene component is a two-ring system that is hydroxylated, indicating potential for increased solubility and reactivity, while the trifluoromethylphenyl group could confer unique electronic and steric properties to the molecule.

Synthesis Analysis

The synthesis of related urea derivatives has been reported in the literature. For instance, a series of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas were synthesized from corresponding 3-amino-1,2,3,4-tetrahydronaphthalenes, indicating a method that could potentially be adapted for the synthesis of the compound . Another relevant synthesis involves the condensation of 2-hydroxy-1-naphthaldehyde to form a urea derivative . Additionally, the synthesis of N-(methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea was achieved by reacting 2-hydroxy-3-naphthoyl chloride with methyl substituted phenylureas . These methods provide a foundation for the synthesis of the compound of interest, although specific details would need to be tailored to the unique structure of "this compound".

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group known for its ability to engage in hydrogen bonding. This can significantly influence the compound's interaction with biological targets. The naphthalene ring system in the compound provides a rigid, planar structure that can stack with other aromatic systems, potentially influencing its binding to proteins. The trifluoromethyl group is electron-withdrawing, which could affect the electronic distribution in the molecule and thereby its reactivity and interaction with biological molecules.

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. They can act as hydrogen bond donors and acceptors due to the presence of the urea group, which may allow them to interact with enzymes or receptors in biological systems. The hydroxyl group on the naphthalene ring could be involved in reactions such as esterification or etherification, altering the compound's properties. The trifluoromethyl group, being a strong electron-withdrawing group, could influence the reactivity of adjacent functional groups, potentially affecting the compound's participation in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its functional groups. The hydroxyl group could increase solubility in polar solvents, while the trifluoromethyl group could increase lipophilicity, potentially affecting the compound's distribution in biological systems. The urea linkage is typically stable under physiological conditions, but could be hydrolyzed under strong acidic or basic conditions. The melting point, boiling point, and stability of the compound would be determined by the interplay of these functional groups and their overall molecular architecture.

Propriétés

IUPAC Name |

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c21-20(22,23)16-10-3-4-11-17(16)25-19(27)24-12-18(26)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18,26H,12H2,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPMVZJLRWBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B3019672.png)

![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)

![1-Cyclohexyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3019679.png)